
Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt: is a chemical compound known for its unique structure and properties It is a derivative of acetohydroxamic acid, where the hydrogen atom is replaced by a fluoren-2-yl group, and it forms a salt with potassium
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetohydroxamic acid, N-fluoren-2-YL-, potassium salt typically involves the following steps:
Synthesis of N-fluoren-2-ylacetohydroxamic acid: This can be achieved by reacting fluoren-2-ylamine with acetic anhydride to form N-fluoren-2-ylacetamide. The amide is then treated with hydroxylamine hydrochloride in the presence of a base to yield N-fluoren-2-ylacetohydroxamic acid.
Formation of the potassium salt: The N-fluoren-2-ylacetohydroxamic acid is then reacted with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt can undergo oxidation reactions, where the hydroxamic acid group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoren-2-yl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted fluorenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metals.
- Acts as a reagent in organic synthesis for the preparation of various derivatives.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly against urease.
Medicine:
- Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry:
- Potential applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of acetohydroxamic acid, N-fluoren-2-YL-, potassium salt involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of urease, inhibiting its activity. This inhibition prevents the hydrolysis of urea, reducing the production of ammonia and altering the pH balance, which can enhance the effectiveness of antimicrobial agents.
Comparison with Similar Compounds
- N-fluoren-1-ylacetohydroxamic acid
- N-fluoren-3-ylacetohydroxamic acid
- N-fluoren-4-ylacetohydroxamic acid
Comparison:
- N-fluoren-2-YL- derivative is unique due to its specific substitution pattern, which can influence its reactivity and binding properties.
- The position of the fluorenyl group affects the compound’s steric and electronic properties, leading to differences in their chemical behavior and applications.
Properties
CAS No. |
6023-26-3 |
|---|---|
Molecular Formula |
C15H12KNO2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
potassium;N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/C15H12NO2.K/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2-7,9H,8H2,1H3;/q-1;+1 |
InChI Key |
LGDTUMNTSLLASK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



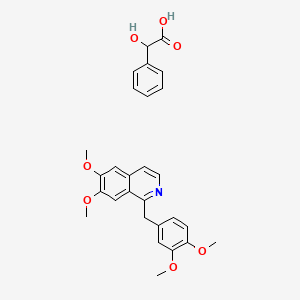
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
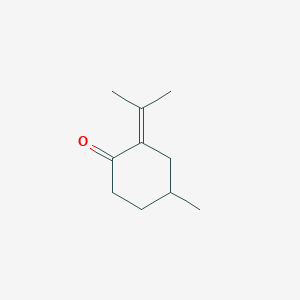
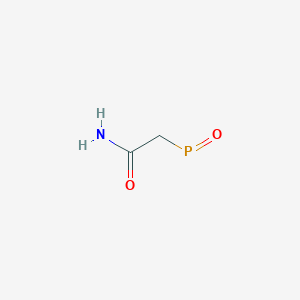


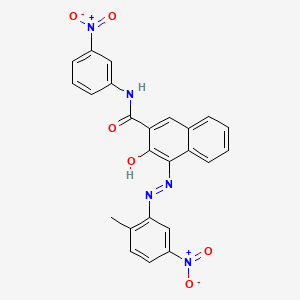
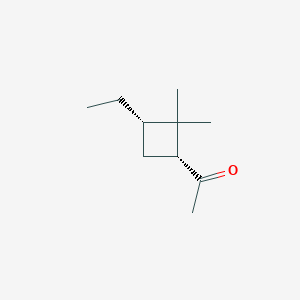

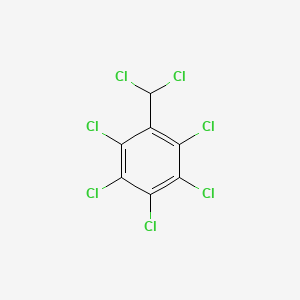
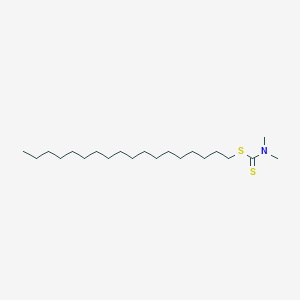
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)

